
Hydroxy Celecoxib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 inhibitor used primarily as a nonsteroidal anti-inflammatory drug. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolism of Celecoxib and its metabolites in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Celecoxib-d4 involves several steps starting from deuterium-labeled 4-acetamidobenzenesulfonyl. The key steps include:
- Amination
- Hydrolysis
- Diazotization
- Reduction
- Cyclization
After these steps, bromination and hydrolysis reactions are performed to obtain this compound. The final product is further oxidized using tetrabutylammonium permanganate to afford Celecoxib carboxylic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves batch and flow synthesis methods to ensure high yield and purity. The use of continuous flow synthesis has been shown to significantly reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents like tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Bromination and hydrolysis reactions to introduce deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Tetrabutylammonium permanganate
Reducing Agents: Various reducing agents used during the synthesis steps
Solvents: Methanol, hexane, and other organic solvents
Major Products:
Celecoxib Carboxylic Acid: The major product formed from the oxidation of this compound.
Aplicaciones Científicas De Investigación
Hydroxy Celecoxib-d4 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the metabolism and distribution of Celecoxib and its metabolites in biological systems.
Drug Metabolism Research: To study the metabolic pathways and identify the metabolites of Celecoxib.
Biological Studies: To investigate the biological effects and mechanisms of action of Celecoxib and its metabolites.
Industrial Applications: Used in the development of new formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of Hydroxy Celecoxib-d4 is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems .
Comparación Con Compuestos Similares
Celecoxib: The parent compound with similar anti-inflammatory properties.
Etoricoxib: Another selective cyclooxygenase-2 inhibitor with a different chemical structure.
Lumiracoxib: A selective cyclooxygenase-2 inhibitor with a different pharmacokinetic profile.
Uniqueness: Hydroxy Celecoxib-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and helps in the development of safer and more effective drug formulations .
Propiedades
Número CAS |
1276524-56-1 |
|---|---|
Fórmula molecular |
C17H14F3N3O3S |
Peso molecular |
401.397 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
Clave InChI |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Sinónimos |
4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



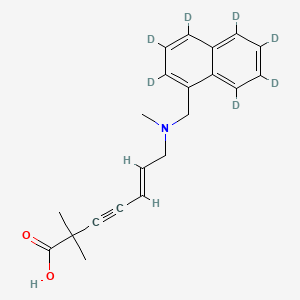

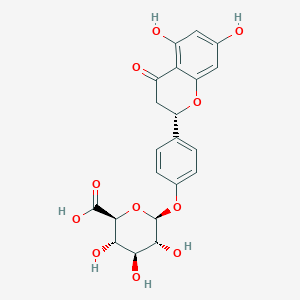
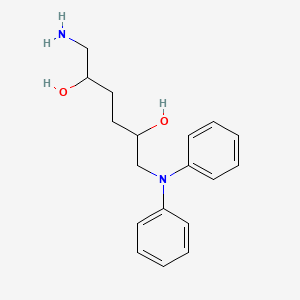
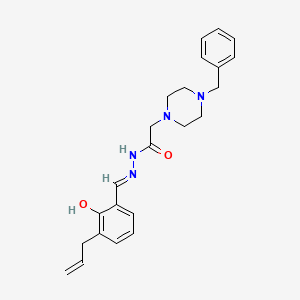
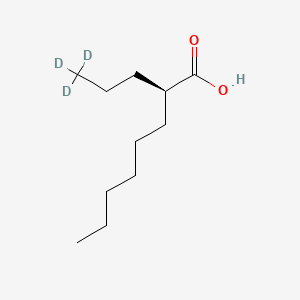
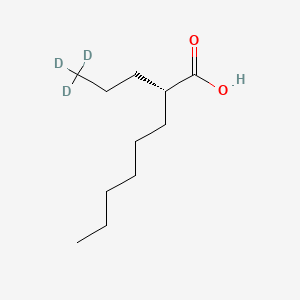
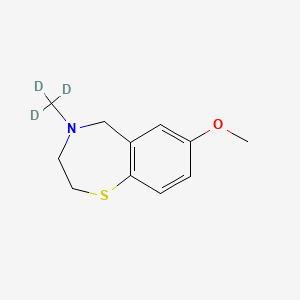
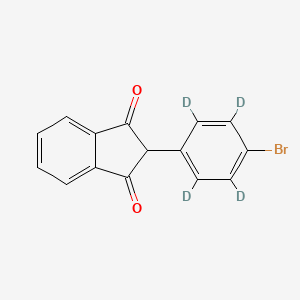
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
